[3-(Difluoromethoxy)phenyl]methanethiol is a chemical compound characterized by the molecular formula and a molecular weight of 190.21 g/mol. It features a difluoromethoxy group attached to a phenyl ring, along with a methanethiol functional group. This compound is of interest in various scientific fields due to its potential applications in chemistry and biology, particularly in enzyme inhibition studies and the synthesis of more complex molecules.
The compound is cataloged under the CAS number 1208074-80-9 and is recognized for its utility in both academic research and industrial applications. It falls under the category of organosulfur compounds, specifically thiols, which are known for their reactivity and role in biochemical processes.
The synthesis of [3-(Difluoromethoxy)phenyl]methanethiol typically involves two key steps:
The molecular structure of [3-(Difluoromethoxy)phenyl]methanethiol can be described as follows:
InChI=1S/C8H8F2OS/c9-8(10)11-7-3-1-2-6(4-7)5-12/h1-4,8,12H,5H2HZJMZDVAYNCAHU-UHFFFAOYSA-NThe structure features:
[3-(Difluoromethoxy)phenyl]methanethiol can undergo several chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its utility in various applications.
The mechanism of action for [3-(Difluoromethoxy)phenyl]methanethiol primarily involves its interaction with biological targets such as enzymes and receptors:
[3-(Difluoromethoxy)phenyl]methanethiol has several scientific uses:
This compound exemplifies the intersection of organic chemistry and biochemistry, highlighting its importance in both research and industrial contexts.
Nucleophilic substitution forms the cornerstone for introducing the thiol group onto the [3-(difluoromethoxy)phenyl] scaffold. The most common approach involves the reaction of a benzyl halide precursor, specifically 3-(difluoromethoxy)benzyl chloride or bromide, with sulfur nucleophiles. Thiourea serves as a widely employed sulfur source due to its ease of handling and cost-effectiveness. The reaction proceeds via the formation of an intermediate isothiouronium salt, which is subsequently hydrolyzed under basic conditions (typically aqueous NaOH or KOH) to yield the desired benzylic thiol [5].
Alternative sulfur transfer agents include potassium thioacetate (KSAc) and sodium hydrosulfide (NaSH). Reaction with KSAc produces the corresponding thioacetate ester ([3-(difluoromethoxy)phenyl]methyl thioacetate), which requires a subsequent deprotection step, usually via hydrolysis or aminolysis (e.g., using hydrazine), to unmask the free thiol. Direct displacement using NaSH offers a more straightforward route but can present challenges related to controlling disulfide formation and the handling of gaseous H₂S generated in situ. The choice of solvent (e.g., DMF, acetonitrile, ethanol) and base (e.g., triethylamine, pyridine) significantly impacts the reaction rate and yield by influencing nucleophilicity and minimizing side reactions like hydrolysis of the halide or oxidation of the thiol product [5] [7].
| Sulfur Source | Intermediate | Deprotection/Conditions | Key Advantages/Disadvantages |
|---|---|---|---|
| Thiourea | Isothiouronium Salt | Alkaline Hydrolysis (NaOH/H₂O) | Cost-effective, robust; Requires strong base, potential for over-hydrolysis |
| KSAc | Thioacetate Ester | Hydrolysis (NaOH/H₂O) or Aminolysis (NH₂NH₂) | Stable intermediate, easier purification; Requires two steps |
| NaSH | - | None (direct) | Direct synthesis; Handling challenges (H₂S odor), disulfide formation risk |
The reactivity of the benzyl halide is inherently high due to benzylic stabilization of the incipient carbocation during the Sₙ1 pathway or enhanced electrophilicity for Sₙ2. However, the presence of the electron-withdrawing difluoromethoxy group at the meta-position moderately reduces the electron density on the ring compared to an unsubstituted benzyl halide, potentially slowing the substitution kinetics slightly but generally maintaining good reactivity suitable for nucleophilic attack.
Constructing the difluoromethoxy group (–OCF₂H) on the phenyl ring prior to thiol introduction is a critical synthetic step. The primary strategy involves the reaction of a meta-substituted phenol precursor (3-hydroxyphenyl)methanethiol or, more commonly, a protected derivative like 3-hydroxybenzyl chloride) with difluorocarbene (:CF₂) reagents. Difluorocarbene, a highly reactive electrophilic species, readily attacks the oxygen atom of the phenoxide ion [3] .
Historically, chlorodifluoromethane (ClCF₂H, Freon-22) was used as a difluorocarbene precursor under strong base conditions (e.g., NaOH, KOH). However, due to its ozone-depleting properties and global phase-out under the Montreal Protocol, safer and more sustainable alternatives have been developed. Sodium chlorodifluoroacetate (ClCF₂CO₂Na) has emerged as a prominent bench-stable solid reagent. Upon heating (typically 60-100°C), it decomposes to generate :CF₂, CO₂, and NaCl. Conducting this reaction in the presence of the meta-substituted phenol and a base like sodium hydroxide or potassium carbonate efficiently yields the difluoromethoxy product [3].
| Reagent | Reaction Conditions | Base Required | Environmental/Safety Considerations |
|---|---|---|---|
| ClCF₂H (Freon-22) | 40-80°C, Pressure | NaOH, KOH | Ozone-depleting, largely phased out; High GWP |
| ClCF₂CO₂Na | 60-100°C, Atmospheric Pressure | NaOH, K₂CO₃ | Bench-stable solid, generates CO₂; Preferred alternative |
| HCF₂SO₂Cl (Davis Reagent) | -20°C to RT, Anhydrous | Organic Base (e.g., Et₃N, DBU) | Highly reactive, moisture-sensitive; Useful for complex molecules |
| TMSCF₂Br (Ruppert-Prakash Reagent) | CuI Catalysis, Mild Conditions | Mild Base (e.g., CsF) | Expensive, requires transition metal catalyst; Excellent chemoselectivity |
Other reagents include Ruppert-Prakash type reagents like TMSCF₂Br (bromo(difluoromethyl)trimethylsilane), often used under copper(I) catalysis, and difluoromethyl sulfonium salts (e.g., HCF₂S⁺(Me)Ph BF₄⁻). Electrophilic difluoromethylating agents, such as difluoromethyl phenyl sulfone (PhSO₂CF₂H) activated by strong bases, can also be employed but are less common for O-difluoromethylation than the difluorocarbene route. The reaction typically requires careful control of temperature, base stoichiometry, and moisture exclusion to maximize the yield of the O-CF₂H product while minimizing side products like O-CF₂CF₂O formation or decomposition of the difluorocarbene [3] . Protecting the thiol group (e.g., as a thioether or thioester) during this fluorination step is often necessary to prevent oxidation or reaction with the electrophilic :CF₂.
An alternative approach to accessing the benzylic thiol involves the reduction of higher oxidation state sulfur precursors. This strategy is particularly valuable when direct nucleophilic substitution is challenging or when the precursor offers better stability for storage or intermediate purification. Common precursors include disulfides, sulfonyl chlorides, and thioesters .
Disulfides, readily formed by the oxidation of thiols, can be reduced back to the corresponding thiols under mild conditions. Reagents like dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or sodium borohydride (NaBH₄) are effective for this reduction. While straightforward, this route inherently requires an initial synthesis of the thiol/disulfide, making it more relevant for deprotection or recycling within a synthetic sequence rather than a primary synthesis from non-sulfur-containing precursors.
A more strategically distinct route involves the reduction of sulfonyl chlorides. [3-(Difluoromethoxy)phenyl]methanesulfonyl chloride can be synthesized via chlorosulfonation of the corresponding toluene derivative (bearing the pre-installed OCF₂H group) or from the halide via nucleophilic substitution with sulfite followed by chlorination. Reduction of the sulfonyl chloride to the thiol is traditionally achieved using strong reducing agents like zinc dust in acetic acid or lithium aluminium hydride (LiAlH₄). However, these conditions can be harsh and may lack functional group tolerance. Newer methods employing phosphines (e.g., PPh₃) or silanes (e.g., PhSiH₃) with catalysts offer milder alternatives .
Thioesters, such as those formed using KSAc, represent protected forms of the thiol. Their reduction/hydrolysis, as mentioned in section 1.1, is a standard deprotection step. Reduction of thioesters directly to thiols can be accomplished with reagents like LiAlH₄ or Diisobutylaluminium hydride (DIBAL-H), although nucleophilic acyl substitution followed by hydrolysis is more common.
Catalytic methods offer significant advantages for regioselective synthesis, particularly when constructing the core phenyl ring or introducing functionalities late-stage. Transition metal catalysis plays a crucial role in forming C–S bonds directly on the aromatic ring bearing the difluoromethoxy group, although direct catalytic introduction of the benzylic thiol moiety onto a pre-formed [3-(difluoromethoxy)]benzene scaffold is less common than the nucleophilic substitution routes described in 1.1 [4].
Palladium and copper catalysis are well-established for C(aryl)–S bond formation via cross-coupling of aryl halides with sulfur nucleophiles (e.g., thiols, thioacetates, thiourea derivatives). However, applying this directly to synthesize a benzylic thiol would require an ortho-functionalized aryl halide precursor like 3-(difluoromethoxy)-2-(halomethyl)iodobenzene, which is complex to prepare. Consequently, catalytic C(aryl)–S coupling is more relevant for synthesizing aryl thioethers or related compounds than benzylic thiols like our target molecule.
A highly promising catalytic strategy involves the late-stage difunctionalization of readily available meta-substituted phenol derivatives. Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. While not yet reported specifically for [3-(difluoromethoxy)phenyl]methanethiol, methodologies for photocatalytic O–H difluoromethylation of phenols using readily available CF₂H radical sources (e.g., HCF₂SO₂Cl, Zn(SO₂CF₂H)₂, or BrCF₂CO₂Et) combined with photoredox catalysts like Ru(bpy)₃Cl₂ or fac-Ir(ppy)₃ are rapidly developing [3]. This approach could potentially allow the direct conversion of 3-hydroxybenzyl thioacetate or a protected 3-hydroxybenzyl thiol into the corresponding difluoromethoxy compound catalytically and under milder conditions than traditional difluorocarbene methods.
Regioselective electrophilic aromatic substitution (SEAr) on a pre-formed phenylmethanethiol scaffold is challenging due to the directing effects of the –CH₂SH group (ortho/para directing but potentially poisoned by metal coordination) and the meta-directing nature of the –OCF₂H group. The strong meta-directing effect of –OCF₂H, resulting from its electron-withdrawing nature, dominates. Therefore, electrophilic substitution (e.g., bromination, nitration) on [3-(difluoromethoxy)phenyl]methanethiol would occur predominantly at the 5-position (meta to both OCF₂H and para to CH₂SH). While not directly synthesizing the thiol, catalytic SEAr can be used to functionalize it regioselectively after its formation [5].
| Catalytic Approach | Catalyst System | Target Bond Formation | Potential/Current Application |
|---|---|---|---|
| Photoredox O-Difluoromethylation | Ru(bpy)₃²⁺, fac-Ir(ppy)₃, Organic Dyes | C(aryl)–OCF₂H | Late-stage OCF₂H installation on phenolic precursors bearing protected -CH₂SX groups |
| Transition Metal Catalyzed C(aryl)–S Coupling | Pd(PPh₃)₄/CuI, CuI/ Ligands | C(aryl)–S(aryl/alkyl) | Limited for target (requires complex ortho-bifunctional precursor); Relevant for aryl sulfide analogs |
| Catalytic Electrophilic Aromatic Substitution | Lewis Acids (e.g., FeBr₃, AlCl₃) | Functionalization of C–H (e.g., C–Br) | Regioselective derivatization (e.g., bromination at C5) of pre-formed [3-(difluoromethoxy)phenyl]methanethiol |
The development of catalytic methods, particularly photoredox catalysis for late-stage fluorofunctionalization, represents an active area of research aimed at improving the efficiency, regioselectivity, and functional group tolerance in the synthesis of complex molecules like [3-(difluoromethoxy)phenyl]methanethiol and its derivatives.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: